Unveiling Sabrac: A Technical Guide to a Potent Acid Ceramidase Inhibitor
Unveiling Sabrac: A Technical Guide to a Potent Acid Ceramidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sabrac, a potent and irreversible inhibitor of acid ceramidase (AC). It details the compound's chemical structure, mechanism of action, and its effects on key cellular pathways implicated in cancer biology. This document also includes comprehensive experimental protocols for assays relevant to the study of Sabrac and presents key quantitative data in a structured format.
Chemical Identity and Structure of Sabrac
Sabrac, with the CAS Number 886212-98-2, is chemically known as 2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide.[1] It is a synthetic, cell-permeable compound designed to target and inhibit the enzymatic activity of acid ceramidase.
The chemical structure of Sabrac is characterized by a sphingoid-like backbone, which facilitates its recognition by the active site of acid ceramidase. The presence of a bromoacetyl group allows for the covalent modification and irreversible inhibition of the enzyme.
Table 1: Physicochemical Properties of Sabrac
| Property | Value |
| CAS Number | 886212-98-2 |
| IUPAC Name | 2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide |
| Molecular Formula | C₂₀H₄₀BrNO₃ |
| Molecular Weight | 422.45 g/mol |
| SMILES | BrCC(N--INVALID-LINK--CCCCCCCCCCCCCCC">C@HCO)=O |
| Appearance | Solid |
Mechanism of Action and Signaling Pathway
Sabrac exerts its biological effects through the potent and irreversible inhibition of acid ceramidase (ASAH1), a key lysosomal enzyme in sphingolipid metabolism.[2] Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting this enzyme, Sabrac leads to the intracellular accumulation of ceramides, a class of bioactive lipids known to be potent inducers of cell cycle arrest and apoptosis.
The accumulation of ceramide disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a downstream product of sphingosine. This shift in the ceramide/S1P ratio is a critical event that triggers apoptotic signaling cascades. Furthermore, elevated ceramide levels have been shown to antagonize the pro-survival PI3K/Akt signaling pathway.[3][4][5] Inhibition of Akt, a central node in cell survival and proliferation, further contributes to the anti-cancer effects of Sabrac.
Quantitative Data
The efficacy of Sabrac as an acid ceramidase inhibitor has been quantified in various studies. The following tables summarize key quantitative data.
Table 2: Inhibitory Activity of Sabrac
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ | PC3 MC metastatic prostate cancer cells | <1 µM | [1] |
| IC₅₀ | In vitro (cell lysates) | 52 nM |
Table 3: Effect of Sabrac on Cellular Ceramide Levels
| Cell Line | Treatment Concentration | Fold Increase in Ceramide |
| TS603 glioma cells | Not specified | 30-fold (C12-ceramide) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Sabrac's activity.
Synthesis of Sabrac
A general method for the synthesis of Sabrac involves the acylation of a sphingosine backbone with bromoacetyl bromide.[2]
Materials:
-
Sphingosine
-
Bromoacetyl bromide
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile
-
Water
Procedure:
-
Dissolve sphingosine in dichloromethane.
-
Cool the solution to 0-4°C in an ice bath.
-
Add triethylamine to the solution to act as a base.
-
Slowly add bromoacetyl bromide to the reaction mixture.
-
Stir the reaction at 0-4°C for a specified time to allow for acylation.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, quench the reaction and perform a work-up to extract the crude product.
-
Purify the crude product using reverse-phase HPLC with a C18 column and an acetonitrile/water gradient to yield pure Sabrac.[2]
-
Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.[2]
Fluorogenic Acid Ceramidase Activity Assay
This assay measures the enzymatic activity of acid ceramidase using a fluorogenic substrate.[6][7][8]
Materials:
-
Cell lysates containing acid ceramidase
-
Fluorogenic substrate (e.g., Rbm14-12)
-
25 mM Sodium acetate (B1210297) buffer (pH 4.5)
-
0.2 M Sucrose (B13894) solution
-
96-well plates
-
Methanol
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Glycine-NaOH buffer (pH 10.6)
-
Microplate fluorescence reader
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a mixture containing 74.5 µl of 25 mM sodium acetate buffer (pH 4.5).[6]
-
Add 0.5 µl of a 4 mM solution of the fluorogenic substrate Rbm14-12 in ethanol (B145695) (final substrate concentration of 20 µM).[6]
-
Add a fixed amount of protein (10-25 µg) from the cell lysates in a 25 µl volume of 0.2 M sucrose solution to each well.[6]
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Stop the reaction by adding methanol.
-
Add NaIO₄ solution in glycine-NaOH buffer (pH 10.6) to oxidize the product and generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the acid ceramidase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the tumorigenic potential of cells by measuring their ability to grow in a semisolid medium, a hallmark of transformed cells.[9][10][11][12]
Materials:
-
Tissue culture-treated 6-well plates
-
Noble agar (B569324) or agarose
-
2X cell culture medium (e.g., DMEM or RPMI) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell suspension of the desired cell line
-
Sterile water
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
Procedure:
-
Preparation of the Bottom Agar Layer:
-
Prepare a 1% to 1.2% agar/agarose solution in sterile water and sterilize by autoclaving.[12]
-
Melt the agar/agarose solution and cool it to approximately 40-42°C.
-
Warm the 2X cell culture medium to 37°C.
-
Mix equal volumes of the 1% agar/agarose solution and the 2X medium to create a final concentration of 0.5-0.6% agar/agarose in 1X medium.[11][12]
-
Pipette 1.5-2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[12]
-
-
Preparation of the Top Agar Layer with Cells:
-
Prepare a single-cell suspension of the cells to be tested and count them.
-
Prepare a 0.7% agar/agarose solution and cool it to 40°C.
-
Mix the cell suspension with the 2X medium and the 0.7% agar/agarose solution to achieve a final agar/agarose concentration of 0.3-0.4% and the desired cell density (e.g., 5,000 cells per well).
-
Carefully layer 1.5 mL of this cell-containing top agar mixture onto the solidified bottom agar layer.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Add 1-2 mL of complete cell culture medium on top of the agar to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-28 days.
-
Feed the cells 1-2 times per week by adding fresh medium.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies with a 0.005% crystal violet solution for at least 1 hour.
-
Wash the plates to remove excess stain.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Conclusion
Sabrac is a valuable research tool for investigating the role of acid ceramidase and sphingolipid metabolism in various cellular processes, particularly in the context of cancer. Its potent and irreversible inhibitory activity allows for the effective modulation of ceramide levels, providing a means to study the downstream consequences of acid ceramidase inhibition. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the therapeutic potential of Sabrac and similar acid ceramidase inhibitors is warranted.
References
- 1. medkoo.com [medkoo.com]
- 2. Sabrac () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 11. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lab.moffitt.org [lab.moffitt.org]
